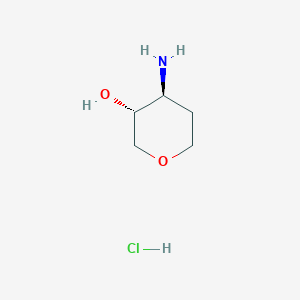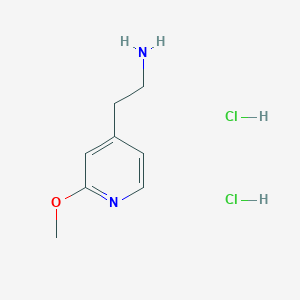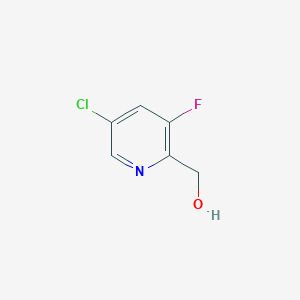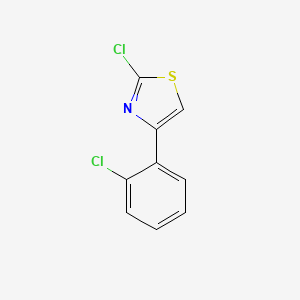
2-Chloro-4-(2-chlorophenyl)thiazole
Vue d'ensemble
Description
2-Chloro-4-(2-chlorophenyl)thiazole is a chemical compound with the molecular formula C9H5Cl2NS . It is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The thiazole ring in 2-Chloro-4-(2-chlorophenyl)thiazole consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The structure of this compound suggests that it has reacted with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation to cause photo-oxygenation in the solid-state .Applications De Recherche Scientifique
Corrosion Inhibition
2-Chloro-4-(2-chlorophenyl)thiazole and its derivatives have been extensively studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies suggest that these compounds can effectively inhibit corrosion of iron and mild steel. The studies reveal that these molecules interact strongly with the metal surface, offering protective properties against corrosion. This is attributed to the quantum chemical parameters such as highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and other factors that are favorable for corrosion inhibition (Kaya et al., 2016).
Drug Transport and Stability
Thiazole derivatives, including 2-Chloro-4-(2-chlorophenyl)thiazole, have been reported to face challenges such as low aqueous solubility and instability. Research has been conducted to improve the solubility and stability of these compounds. For instance, a novel system involving gold nanoparticles stabilized with a complex of βcyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole has been developed. This system shows promise in enhancing the delivery of thiazole-based drugs, offering a new approach for drug transport in therapeutic applications (Asela et al., 2017).
Antimicrobial Applications
Several derivatives of 2-Chloro-4-(2-chlorophenyl)thiazole have been synthesized and tested for their antimicrobial activities against a variety of bacterial and fungal strains. Compounds such as 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines have shown potent antibacterial and antifungal activity. These findings indicate the potential of thiazole derivatives in developing new antimicrobial agents (Dawane et al., 2010).
Intramolecular Hydrogen Bond Studies
Research on thiazole derivatives, including 2-Chloro-4-(2-chlorophenyl)thiazole, has also focused on understanding the nature of intramolecular hydrogen bonds. These studies provide insights into the electronic and structural properties of these molecules, which are essential in designing molecules with desired chemical and physical properties (Castro et al., 2007).
Safety And Hazards
According to its Safety Data Sheet, 2-Chloro-4-(2-chlorophenyl)thiazole is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Serious eye damage, Category 1; Specific target organ toxicity – single exposure, Category 3; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDQSALAQIARMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chlorophenyl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



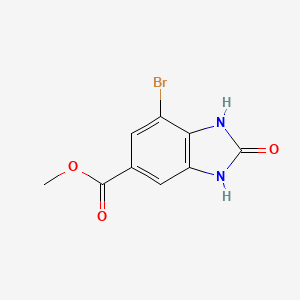
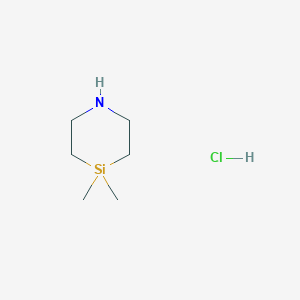
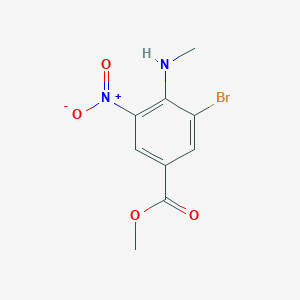
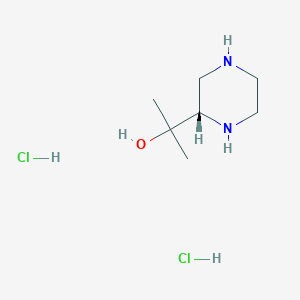

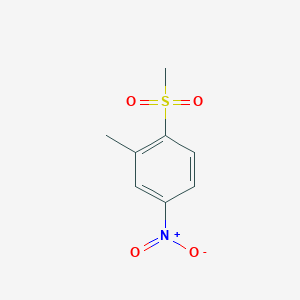
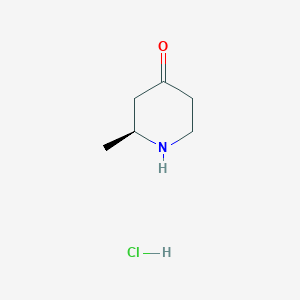
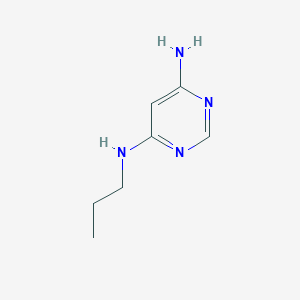
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
